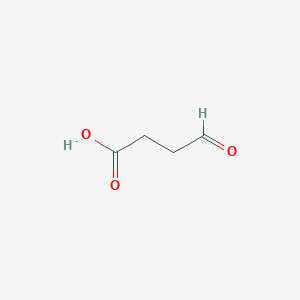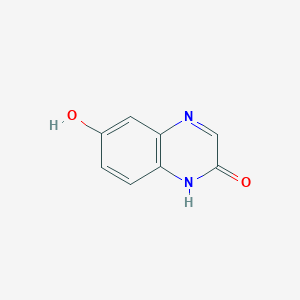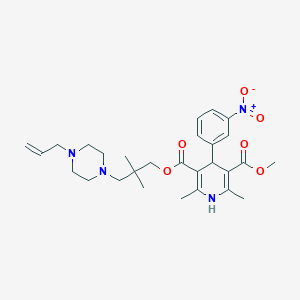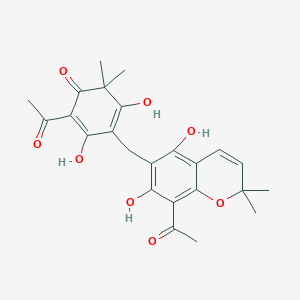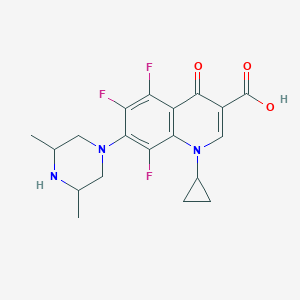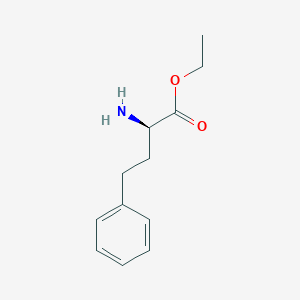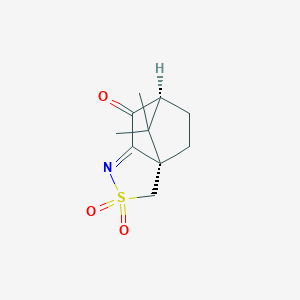
(1S)-(-)-3-Oxocamphorsulfonylimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(-)-3-Oxocamphorsulfonylimine is a chiral sulfonylimine compound derived from camphor. It is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and biology. The compound is characterized by its sulfonylimine group attached to the camphor skeleton, which imparts distinct chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-3-Oxocamphorsulfonylimine typically involves the reaction of camphor with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with an amine to yield the final sulfonylimine product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (1S)-(-)-3-Oxocamphorsulfonylimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonylimine group to corresponding amines or other reduced forms.
Substitution: The sulfonylimine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed: The major products formed from these reactions include sulfonyl oxides, amines, and various substituted sulfonylimine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S)-(-)-3-Oxocamphorsulfonylimine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (1S)-(-)-3-Oxocamphorsulfonylimine involves its interaction with specific molecular targets and pathways. The sulfonylimine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression. The compound’s chiral nature also plays a role in its selective binding to biological targets, enhancing its specificity and efficacy.
相似化合物的比较
(1R)-(+)-3-Oxocamphorsulfonylimine: The enantiomer of (1S)-(-)-3-Oxocamphorsulfonylimine, with similar chemical properties but different biological activity due to its opposite chirality.
Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonylimine group, used as a catalyst in organic synthesis.
Camphorquinone: Another camphor derivative with a quinone group, used in photoinitiators for polymerization reactions.
Uniqueness: this compound is unique due to its chiral sulfonylimine group, which imparts distinct reactivity and biological activity
属性
IUPAC Name |
(1S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYUTANUMOSGA-LHLIQPBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
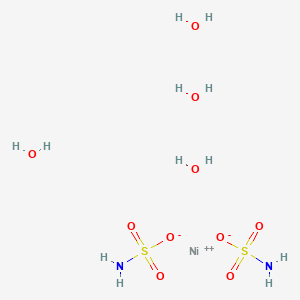
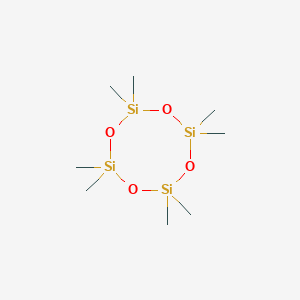
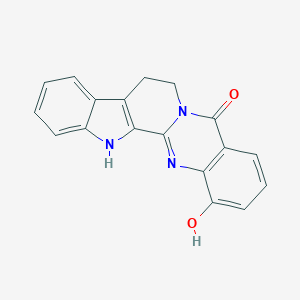
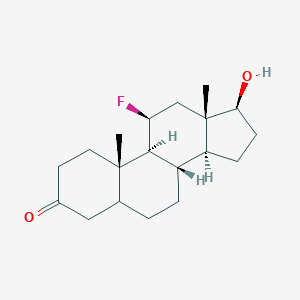
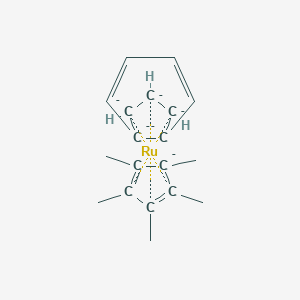
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
